REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:16]([OH:18])=O)[C:5]2[CH:6]=[N:7][N:8](C3CCCC3)[C:9]=2[CH:10]=1.C1C[N:22]([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.NCC1C(=O)NC(C)=CC=1CO[Si](C(C)(C)C)(C)C.O>CS(C)=O>[NH:8]1[C:9]2[CH:10]=[CH:2][CH:3]=[C:4]([C:16]([NH2:22])=[O:18])[C:5]=2[CH:6]=[N:7]1 |f:1.2|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2C=NN(C2C1)C1CCCC1)C(=O)O
|
Name
|
|
Quantity
|
5.82 g
|
Type
|
reactant
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
3-(Aminomethyl)-4-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridin-2(1H)-one
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
NCC=1C(NC(=CC1CO[Si](C)(C)C(C)(C)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
STIRRING
|
Details
|
This solid was then stirred with acetonitrile for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2C(=CC=CC12)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 40.9% | |
YIELD: CALCULATEDPERCENTYIELD | 115.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |